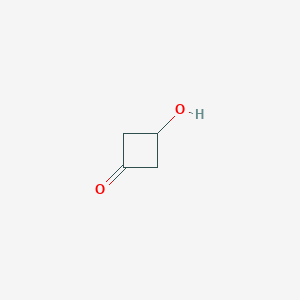

3-Hydroxycyclobutanone

Descripción

Overview of Small Ring Systems in Organic Chemistry

Small ring systems, particularly those containing three or four atoms like cyclopropanes and cyclobutanes, are a cornerstone of modern organic chemistry. researchgate.net Their significance stems from a feature known as ring strain, a form of instability that arises because the bond angles within the ring deviate significantly from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.org This strain is a composite of angle strain (from compressed bond angles), torsional strain (from the eclipsing of substituent groups), and transannular strain (non-bonded interactions across the ring). wikipedia.org

The high degree of ring strain in molecules like cyclobutanes, which have a strain energy of 26.3 kcal/mol, makes them thermodynamically unstable compared to their acyclic or larger-ring counterparts. riveralabupr.org This inherent instability is not a drawback; rather, it is a powerful driving force for chemical reactions. researchgate.net Chemists harness this stored energy to facilitate a variety of transformations, such as ring-opening, ring-expansion, and rearrangement reactions, which are often difficult to achieve with unstrained systems. researchgate.netnih.gov Consequently, small, strained rings serve as valuable intermediates in the construction of complex natural products and pharmacologically active compounds. researchgate.netriveralabupr.org

Significance of Cyclobutanone (B123998) Derivatives in Synthetic Methodologies

Within the family of small rings, cyclobutanone derivatives are particularly valuable as synthetic intermediates. researchgate.netnih.gov Their utility is demonstrated by their frequent use as key starting materials in the total synthesis of numerous complex molecules, including bioactive natural products and pharmaceuticals like cyclobutane (B1203170) nucleosides. nih.gov The presence of the ketone functionality provides a reactive handle for a wide array of chemical transformations, while the four-membered ring can be manipulated in various ways. researchgate.netnih.gov

The synthesis of cyclobutanone derivatives is often achieved through reliable methods such as [2+2] cycloaddition reactions. riveralabupr.orgnih.gov Once formed, these strained ketones can undergo diverse and predictable transformations. These include ring expansions to form five-membered rings (cyclopentanones), ring contractions, and ring-opening reactions that lead to functionalized acyclic compounds. nih.govunica.it This versatility makes cyclobutanone derivatives powerful building blocks in pharmaceutical development, where they are used to construct the core structures of antibiotics, antiviral agents, and anticancer drugs. liskonchem.com The strategic use of these intermediates can lead to more efficient synthetic pathways, potentially reducing production costs and accelerating the drug discovery process. liskonchem.com

Historical Context of 3-Hydroxycyclobutanone Investigations

The investigation of this compound is linked to the early chemistry of its unsaturated analog, cyclobutenone. In the mid-1950s, chemists attempting to isolate and characterize the highly reactive cyclobutenone molecule observed the formation of this compound. Specifically, when cyclobutenone dimethyl ketal was treated with aqueous acid, it yielded a mixture of products that included this compound. orgsyn.org This finding represented one of the earliest, albeit indirect, identifications of the compound, highlighting its stability relative to its elusive precursor. orgsyn.org

The direct synthesis of hydroxycyclobutanones presented a significant challenge for early organic chemists. A breakthrough in accessing the related four-membered acyloins (α-hydroxy ketones) came with the development of the acyloin condensation in the presence of a trapping agent, chlorotrimethylsilane. orgsyn.org This method, using diethyl succinate (B1194679) as a starting material, enabled the first efficient synthesis of 1,2-bis(trimethylsilyloxy)cyclobutene, a stable precursor that could be hydrolyzed to 2-hydroxycyclobutanone. orgsyn.org This work was crucial as it opened the door to the preparation of a wide range of previously inaccessible four-membered ring acyloins. orgsyn.org Modern methods for preparing this compound itself include photochemical reactions and acid-catalyzed ring transformations.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15932-93-1 | nih.govchemshuttle.combldpharm.com |

| Molecular Formula | C₄H₆O₂ | nih.govchemshuttle.combldpharm.com |

| Molecular Weight | 86.09 g/mol | nih.govchemshuttle.combldpharm.com |

| Physical Form | Liquid | cymitquimica.com |

| Purity | ≥95% | chemshuttle.comcymitquimica.com |

| InChI Key | VYZHGWJPDGIYDR-UHFFFAOYSA-N | nih.govcymitquimica.com |

| SMILES | O=C1CC(O)C1 | chemshuttle.combldpharm.com |

| Storage | 2-8 °C or under -20°C in an inert atmosphere | chemshuttle.combldpharm.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZHGWJPDGIYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Hydroxycyclobutanone and Its Derivatives

Chemo- and Regioselective Synthesis of 3-Hydroxycyclobutanone

Achieving selectivity is paramount in the synthesis of multifunctional molecules like this compound. Modern methods focus on precise bond formations and functional group manipulations to construct the strained four-membered ring with the desired hydroxyl and carbonyl functionalities in the 1,3-relationship.

Photochemical [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane (B1203170) rings. This reaction typically involves the light-induced union of two olefinic components to form the four-membered ring. The synthesis of cyclobutanone (B123998) scaffolds, precursors to this compound, can be achieved through the cycloaddition of an alkene with a ketene (B1206846) or a suitable ketene equivalent.

The mechanism of [2+2] photocycloaddition can proceed through different pathways, including direct excitation of one of the alkene partners or through the use of a photosensitizer. In the latter case, visible or near-UV light excites a photosensitizer to a triplet state, which then transfers its energy to an alkene, initiating the cycloaddition. Copper(I) salts have also been employed as catalysts to facilitate these cycloadditions under visible light, proceeding through a metal-to-olefin or olefin-to-metal charge transfer process. A significant advantage of photochemical methods is their ability to provide access to strained ring systems that are challenging to synthesize via thermal pathways.

| Photochemical Approach | Light Source/Catalyst | Substrate Examples | Key Features |

| Direct Excitation | UV Light (High Energy) | Enone + Alkene | Can lead to regioisomeric mixtures ("head-to-head" vs. "head-to-tail"). |

| Triplet Sensitization | Visible/Near-UV Light + Photosensitizer (e.g., Thioxanthone) | Alkene + Alkene | Energy transfer mechanism avoids direct excitation of substrates, often improving selectivity. |

| Cu(I) Catalysis | Visible Light + Cu(I) Triflate (CuOTf) | Di-olefins (intramolecular) | Milder conditions; useful for complex natural product synthesis. |

This table provides an overview of different photochemical strategies for synthesizing cyclobutane cores.

Acyloin condensation is a classic method for the reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone, known as an acyloin. The intramolecular version of this reaction is particularly effective for synthesizing cyclic compounds. To synthesize a four-membered ring like this compound, a substituted succinic acid diester would be the required starting material.

The reaction proceeds in an aprotic solvent, such as toluene, where sodium metal transfers electrons to the ester's carbonyl groups, leading to a radical-anion intermediate that dimerizes. Subsequent elimination of the two alkoxy groups yields a 1,2-diketone, which is further reduced by sodium to a sodium enediolate. Aqueous workup then provides the acyloin. A significant improvement to this method, known as the Rühlmann modification, involves trapping the enediolate intermediate with trimethylsilyl (B98337) chloride. The resulting stable bis-silyl enol ether can be isolated and later hydrolyzed under mild acidic conditions to give the acyloin in considerably higher yields. While highly effective for 5- and 6-membered rings and larger rings (10+ members), the acyloin condensation provides 4-membered rings in moderate yields (50-60%). youtube.com

Oxidative methods can also be employed to generate the this compound structure, typically by modifying a pre-existing cyclobutane ring. A logical pathway involves the selective oxidation of a cyclobutane-1,3-diol. Using a stoichiometric amount of a suitable oxidizing agent, one of the secondary hydroxyl groups can be converted to a ketone while leaving the other intact.

Another advanced oxidative strategy is the oxidation of silyl (B83357) enol ethers. caltech.edu In this approach, a cyclobutanone can be converted to its corresponding silyl enol ether, which is then oxidized using an agent like m-chloroperoxybenzoic acid (mCPBA) in a process known as the Rubottom oxidation. This introduces a hydroxyl group at the α-position to the original carbonyl, which, if applied to a suitable precursor, can lead to the this compound system. Furthermore, enzymatic processes using lipases have been shown to mediate oxidative cyclizations, offering an environmentally friendly route to related hydroxy-ketone structures. libretexts.orgorgsyn.org

Controlling the stereochemistry of the cyclobutanone ring is crucial for its application in the synthesis of complex molecules and pharmaceuticals. Several strategies have been developed to achieve high levels of stereocontrol. dntb.gov.uamasterorganicchemistry.com

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the ring-forming reaction. The auxiliary is then cleaved in a subsequent step to yield the enantiomerically enriched cyclobutanone.

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool. For instance, proline and its derivatives have been used to catalyze asymmetric aldol (B89426) reactions on cyclobutanone precursors, establishing new stereocenters with high enantioselectivity. dntb.gov.ua

Enzymatic Resolutions: Biocatalytic methods, such as enzyme-catalyzed acylation or hydrolysis, can be used to resolve racemic mixtures of cyclobutanone derivatives, providing access to single enantiomers. dntb.gov.ua

Asymmetric [2+2] Cycloadditions: By employing chiral catalysts or chiral ligands, photochemical and thermal [2+2] cycloaddition reactions can be rendered enantioselective, directly producing chiral cyclobutane scaffolds. dntb.gov.ua

| Stereocontrol Method | Typical Reagent/Catalyst | Key Principle | Outcome |

| Chiral Auxiliary | Evans oxazolidinones, etc. | Covalent attachment of a chiral molecule to guide reaction stereochemistry. | Diastereoselective synthesis. |

| Organocatalysis | (S)-Proline, (S)-Tryptophan | Formation of chiral intermediates (enamines, iminiums) to control facial selectivity. | Enantioselective synthesis. dntb.gov.ua |

| Enzymatic Resolution | Lipases | Selective reaction with one enantiomer in a racemic mixture. | Kinetic resolution. dntb.gov.ua |

| Asymmetric Cycloaddition | Chiral Lewis Acids, Chiral Photosensitizers | Creation of a chiral environment during the ring-forming transition state. | Enantioselective synthesis. |

This table summarizes key strategies for achieving stereocontrol in cyclobutanone synthesis.

Synthesis of Highly Functionalized this compound Analogues

The this compound core serves as a versatile template for the synthesis of more complex molecules. Derivatization of its functional groups, particularly the hydroxyl group, is a key step in these synthetic endeavors.

The secondary hydroxyl group in this compound can undergo a variety of standard chemical transformations, allowing for its protection or conversion into other functional groups.

Protection as Silyl Ethers: The hydroxyl group is frequently protected to prevent its interference in subsequent reaction steps. Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation and removal under specific conditions. highfine.com Reagents like tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), typically in the presence of a base like imidazole, react with the alcohol to form a stable silyl ether. harvard.edu These groups are robust to many reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgorganic-chemistry.org

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid (Fischer esterification), an acyl chloride, or a carboxylic anhydride. youtube.comwikipedia.org Esterification can be used to introduce a wide range of functionalities or to act as a different type of protecting group. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for this transformation. dntb.gov.ua

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1,3-cyclobutanedione. This diketone is a versatile intermediate in its own right and exists in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-enone.

Modification of the Carbonyl Functionality

The carbonyl group of this compound is a versatile functional handle that allows for a wide range of chemical transformations, leading to diverse derivatives. Key modifications include reduction to alcohols, conversion to amines via reductive amination, and carbon-carbon bond formation through the addition of organometallic reagents.

Reduction of the Carbonyl Group: The reduction of the ketone in 3-substituted cyclobutanones to a secondary alcohol is a common transformation. This reaction typically proceeds with high stereoselectivity. The use of various hydride reagents can afford either cis- or trans-1,3-cyclobutanediol derivatives, depending on the nature of the substituent at the C3 position and the reaction conditions. For instance, the hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, often exceeding 90% diastereoselectivity. This selectivity can be further improved by adjusting the reaction temperature or the polarity of the solvent.

| Reducing Agent | Substrate | Temperature (°C) | Solvent | Diastereomeric Ratio (cis:trans) |

| LiAlH₄ | 3-Phenylcyclobutanone | -78 | THF | >99:1 |

| LiAlH₄ | 3-Benzyloxycyclobutanone | 0 | THF | 95:5 |

| NaBH₄ | 3-Phenylcyclobutanone | 0 | Methanol | 94:6 |

| L-Selectride® | 3-Benzyloxycyclobutanone | -78 | THF | >99:1 |

This table presents illustrative data on the stereoselective reduction of 3-substituted cyclobutanone models, demonstrating the influence of reagents and conditions on stereochemical outcomes.

Reductive Amination: Reductive amination provides a direct pathway to synthesize 3-hydroxycyclobutylamines. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting this compound with a primary or secondary amine, followed by in-situ reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the ketone. This method avoids the issue of multiple alkylations that can occur in direct alkylation of amines.

Addition of Organometallic Reagents: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the carbonyl carbon of this compound allows for the formation of new carbon-carbon bonds. This reaction leads to the synthesis of tertiary alcohols, specifically 1-alkyl-3-hydroxycyclobutan-1-ols. The reaction proceeds via nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. A subsequent aqueous or acidic workup is required to protonate the resulting alkoxide intermediate to yield the final alcohol product. The choice of the organometallic reagent determines the nature of the alkyl, aryl, or vinyl group introduced at the C1 position.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Cyclobutanones, including this compound, have been explored as carbonyl components in prominent isocyanide-based MCRs such as the Passerini and Ugi reactions. nih.gov

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org When this compound is used as the ketone component, it can react with various isocyanides and carboxylic acids to generate complex molecules featuring the cyclobutane scaffold. The reaction is believed to proceed through a non-ionic, cyclic transition state, and is often more efficient in aprotic solvents at high concentrations. organic-chemistry.org The resulting products are functionalized α-acyloxy amides with a 1,3-dihydroxycyclobutane core (after considering the initial hydroxyl group).

Ugi Reaction: The Ugi four-component reaction (U-4CR) is even more powerful for generating molecular diversity. It combines a ketone (or aldehyde), a primary amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. wikipedia.org The reaction of this compound in an Ugi reaction would first involve the formation of an imine with the primary amine. This intermediate then reacts with the isocyanide and the carboxylic acid, followed by a Mumm rearrangement to yield the final bis-amide product. wikipedia.org This approach allows for the introduction of four points of diversity around the 3-hydroxycyclobutane core in a single step, making it a highly efficient strategy for creating libraries of complex molecules for applications such as drug discovery. beilstein-journals.org Research has shown that conducting these reactions in water can significantly enhance their efficiency. nih.gov

Industrial Scale Preparation and Optimization

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several challenges related to scalability, efficiency, cost-effectiveness, and product purity.

Photoreactions for Scalable Production

Photochemical reactions offer a powerful and potentially green route for the synthesis of cyclobutane rings, which is the core structure of this compound. The [2+2] photocycloaddition is a key method for constructing four-membered rings. acs.org

One notable photochemical route is the Paternò–Büchi reaction , which is a [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane (B1205548). wikipedia.orgrsc.org While this reaction does not directly produce this compound, subsequent synthetic manipulations of the resulting oxetane ring can lead to the desired cyclobutane structure. The scalability of photochemical processes has been significantly improved through the development of continuous-flow photoreactors. researchgate.net These systems allow for better light penetration, precise temperature control, and shorter reaction times compared to traditional batch reactors, which can be advantageous for large-scale production. researchgate.net For example, translating batch photochemical reactions to a flow setup has been shown to reduce reaction times from hours to minutes and significantly increase throughput. researchgate.net

Another approach involves the photochemical ring-expansion of other cyclic systems. For instance, the synthesis of nucleoside analogues has been achieved through a key photochemical ring-expansion of cyclobutanones to an oxacarbene, which is then trapped. nih.gov Such strategies highlight the potential of photochemical methods in the scalable synthesis of complex cyclobutane derivatives.

Efficiency and Purity Considerations in Large-Scale Synthesis

Achieving high efficiency and purity in the large-scale synthesis of this compound requires careful optimization of reaction parameters and purification processes.

Purity: Impurities can arise from starting materials, side reactions, or degradation of the product. In the synthesis of related cyclobutanones, non-volatile impurities from precursor steps can be a concern, necessitating robust purification methods. orgsyn.org Common large-scale purification techniques include distillation, crystallization, and industrial chromatography. For this compound, which is a liquid at room temperature, fractional distillation under reduced pressure is a likely method for purification. The stability of the compound is also a critical factor; related compounds like cyclobutenone are known to polymerize, requiring careful handling and storage, potentially as a solution in a stable solvent. orgsyn.org Establishing stringent quality control measures, including in-process controls and final product analysis using techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, is essential to ensure the final product meets the required purity specifications for its intended application.

Comprehensive Analysis of 3 Hydroxycyclobutanone Reactivity and Reaction Mechanisms

Fundamental Reaction Types of 3-Hydroxycyclobutanone

The reactivity of this compound is largely governed by the interplay between its hydroxyl and carbonyl functionalities. Standard organic reactions applicable to ketones and secondary alcohols are readily observed, leading to a variety of cyclobutane (B1203170) derivatives.

Oxidation Reactions and Cyclobutanone (B123998) Derivative Formation

The secondary alcohol group in this compound can be oxidized to a carbonyl group, yielding 1,3-cyclobutanedione. This transformation is a standard oxidation of a secondary alcohol to a ketone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups in more complex substrates.

Common reagents for this type of oxidation include chromium-based compounds such as chromium trioxide (CrO₃) in the presence of pyridine (Collins reagent) or pyridinium chlorochromate (PCC). vanderbilt.edu These reagents are effective for oxidizing secondary alcohols to ketones without causing over-oxidation, which is particularly important in multifunctional molecules. vanderbilt.edu The reaction proceeds by converting the alcohol into a chromate ester, which then undergoes elimination to form the ketone.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Chromium trioxide-pyridine (Collins Reagent) | 1,3-Cyclobutanedione | Anhydrous CH₂Cl₂ |

The product, 1,3-cyclobutanedione, is a diketone that exists in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-enone. wikipedia.org

Reduction Reactions to Cyclobutanol (B46151) Derivatives

The carbonyl group of this compound is susceptible to reduction by hydride-donating reagents, which converts the ketone into a secondary alcohol. This reaction results in the formation of 1,3-cyclobutanediol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones. mdma.ch

The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during workup to yield the hydroxyl group.

The stereochemical outcome of this reduction is of significant interest. The approach of the hydride reagent can occur from either the same face (syn) or the opposite face (anti) relative to the existing hydroxyl group, leading to the formation of cis- or trans-1,3-cyclobutanediol, respectively. The stereoselectivity can be influenced by several factors, including the solvent and the presence of additives. For instance, the Luche reduction, which employs NaBH₄ in combination with a lanthanide salt like cerium(III) chloride (CeCl₃) in an alcohol solvent (typically methanol), is known to alter the stereochemical course of ketone reductions. nih.govresearchgate.net The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially influencing the trajectory of the incoming nucleophile. researchgate.net In the reduction of substituted cyclopentanones, the addition of CeCl₃ has been shown to reverse the diastereomeric ratio compared to reduction with NaBH₄ alone. scielo.br

Table 2: Stereoselectivity in the Reduction of Substituted Cycloalkanones

| Substrate | Reagent System | Solvent | Product Ratio (trans:cis or axial:equatorial) |

|---|---|---|---|

| 2-Hydroxycyclopentanone | NBu₄BH₄ | CH₂Cl₂ | 63:37 (trans:cis) umich.edu |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound, like that of other alcohols, is a poor leaving group (hydroxide, OH⁻, is a strong base). libretexts.orglibretexts.org Therefore, for nucleophilic substitution reactions to occur at the C-3 position, the hydroxyl group must first be converted into a better leaving group. libretexts.orglibretexts.orgyoutube.com

A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. youtube.comyoutube.com The resulting tosylate or mesylate group is an excellent leaving group because its conjugate acid (p-toluenesulfonic acid or methanesulfonic acid) is very strong, making the corresponding anion stable and weakly basic.

Once the tosylate or mesylate is formed, it can be readily displaced by a wide range of nucleophiles in a typical Sₙ2 reaction. This two-step sequence allows for the introduction of various functional groups at the C-3 position, such as halides, azides, or nitriles.

Reaction Scheme for Hydroxyl Group Substitution:

Activation Step: this compound + TsCl (or MsCl) + Pyridine → 3-(Tosyloxy)cyclobutanone (or 3-(Mesyloxy)cyclobutanone)

Substitution Step: 3-(Tosyloxy)cyclobutanone + Nucleophile⁻ → 3-(Nucleophile)cyclobutanone + TsO⁻

Ring-Opening and Ring-Expansion Reactions of this compound

The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) is a powerful thermodynamic driving force for reactions that lead to ring-opening or ring-expansion. youtube.com These transformations often result in the formation of more stable, less strained acyclic or larger ring systems.

Lewis Acid Catalyzed Transformations

Lewis acids can catalyze ring-opening and rearrangement reactions of cyclobutanones by coordinating to the carbonyl oxygen. researchgate.net This coordination enhances the electrophilicity of the carbonyl carbon and can weaken the adjacent C-C bonds, facilitating their cleavage.

One notable reagent for initiating such transformations is trimethylsilyl (B98337) iodide (TMSI), which acts as a Lewis acid equivalent. acsgcipr.org Reactions of cyclobutanone derivatives with TMSI can lead to facile ring opening. documentsdelivered.comibm.com The reaction is thought to proceed through the formation of a silyl (B83357) enol ether, followed by cleavage of one of the C-C bonds adjacent to the original carbonyl group.

Acid-catalyzed rearrangements can also lead to ring expansion. For related 1-(hydroxycyclobutyl) derivatives, acid treatment can induce a semipinacol-type rearrangement. rsc.orgchemistrysteps.com In the context of this compound, protonation of the carbonyl oxygen followed by cleavage of a C-C bond could generate a carbocation intermediate that rearranges to a more stable structure, potentially leading to ring-opened products. The relief of ring strain provides a strong thermodynamic driving force for these processes. youtube.comchemistrysteps.com

Retro-Aldol Reactions in this compound Systems

This compound is a β-hydroxy ketone, the characteristic product of an intramolecular aldol (B89426) addition reaction. The aldol reaction is reversible, and under certain conditions, typically basic, the reverse reaction, known as a retro-aldol reaction, can occur. libretexts.org For this compound, a retro-aldol reaction constitutes a ring-opening process.

The mechanism, under basic conditions, begins with the deprotonation of the hydroxyl group to form an alkoxide. organicchemistrytutor.com This is followed by the cleavage of the C-C bond between the carbonyl carbon (C-1) and the adjacent carbon (C-2). This bond cleavage is driven by the formation of a resonance-stabilized enolate and results in an open-chain aldehyde-enolate intermediate. organicchemistrytutor.comyoutube.com Subsequent protonation of the enolate yields a 4-oxobutanal derivative. This ring-opening can be a key step in more complex transformations where the resulting open-chain intermediate undergoes further reactions. organicchemistrytutor.comyoutube.com

Cyclobutanone Ring Expansion to Larger Ring Systems

The inherent ring strain of cyclobutanone derivatives makes them valuable precursors for ring expansion reactions, providing access to larger, more complex cyclic systems. researchgate.netnih.gov These transformations are driven by the release of strain energy and can proceed through various mechanisms, often leading to the formation of five-, six-, or even larger-membered rings. researchgate.netchemistrysteps.com

One common strategy involves a one-atom ring expansion, such as the reaction with diazomethane derivatives, which can regioselectively produce cyclopentanones. researchgate.net Another approach is the Baeyer-Villiger oxidation, which inserts an oxygen atom into the cyclobutanone ring to form γ-lactones. nih.govrsc.org The regioselectivity of this oxidation is often predictable, with the more substituted carbon atom typically migrating. nih.gov

Radical-mediated ring expansions have also been developed. These reactions often rely on the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto the carbonyl group of the cyclobutanone. benthamscience.comresearchgate.net This methodology has been successfully employed to construct cis-fused seven- and eight-membered rings, as well as spiro-annulated medium and large rings. benthamscience.comresearchgate.net

Furthermore, tandem reaction sequences involving ring expansion can lead to the formation of bridged ring systems. researchgate.net For instance, endo-substituted cyclobutanones can undergo tandem rearrangements to produce bridged bicyclic structures. researchgate.net The choice of reagents and reaction conditions plays a crucial role in directing the outcome of these ring expansion reactions, allowing for the synthesis of a diverse array of carbocyclic and heterocyclic compounds. researchgate.net

| Starting Material | Reagent/Condition | Product | Ring Size | Reference |

| β-substituted α-methyl-α-methoxycyclobutanone | Diazomethane | Cyclopentanone mixture | 5 | researchgate.net |

| Prochiral Cyclobutanone | Fungus E. echinulata | γ-Lactone | 5 (lactone) | nih.gov |

| Exo-substituted Cyclobutanones | Radical Initiator | cis-fused seven- and eight-membered rings | 7 or 8 | benthamscience.com |

| Endo-substituted Cyclobutanones | Radical Initiator | Bridged rings | N/A | researchgate.net |

Acid-Induced Depart-and-Return Rearrangements

Acid-induced rearrangements of this compound and its derivatives can proceed through complex mechanisms, including "depart-and-return" pathways. These rearrangements are often initiated by the protonation of the hydroxyl group, followed by the departure of water to form a carbocation intermediate. The inherent strain of the four-membered ring makes these carbocations susceptible to skeletal reorganizations. chemistrysteps.com

A key mechanistic feature in these rearrangements is the potential for a Wagner-Meerwein shift, where a carbon-carbon bond migrates to the carbocationic center. In the context of cyclobutane systems, this can lead to ring expansion or the formation of rearranged four-membered ring structures. The stability of the resulting carbocation often dictates the favored pathway. chemistrysteps.com

The "depart-and-return" aspect of the mechanism implies a reversible process where the leaving group (water) can depart and then re-attack the carbocation at a different position, or after a rearrangement has occurred. This can lead to a mixture of products, including stereoisomers and constitutional isomers of the starting material. The specific conditions, such as the nature of the acid and the solvent, can significantly influence the product distribution by affecting the stability and reactivity of the carbocation intermediates.

For instance, in slightly nucleophilic and strongly ionizing solvents, homopropargyl derivatives with good leaving groups can undergo rearrangements to form cyclobutanones. thieme-connect.de Furthermore, enantioselective organocatalyzed fluorination-induced Wagner-Meerwein rearrangements of allylic cyclobutanols have been developed, highlighting the potential for stereocontrolled acid-catalyzed rearrangements. nih.gov

Cycloaddition Reactions Involving this compound Synthons

This compound and its derivatives can serve as valuable synthons in various cycloaddition reactions to construct more complex cyclic systems. The strained four-membered ring can be strategically utilized in reactions that lead to the formation of five- and six-membered rings, driven by the release of ring strain. researchgate.net

Formal [4+2] Cycloadditions for Cyclohexanone Derivatives

3-Hydroxycyclobutanones can participate in formal [4+2] cycloaddition reactions with α,β-unsaturated ketones to produce cyclohexanone derivatives. consensus.appresearchgate.net This transformation proceeds chemoselectively at the carbon-carbon double bond of the enone. consensus.app In contrast, related compounds like 3-ethoxycyclobutanone react at the carbonyl group of the enone to yield dihydro-γ-pyrones. consensus.app

The reaction of donor-acceptor cyclobutanes with aldehydes, catalyzed by a Lewis acid, provides a highly diastereoselective route to 2,6-cis-disubstituted tetrahydropyrans. nih.gov This methodology can be extended to a one-pot [[2+2] + 2] cycloaddition of a styrenic ether, a methylidenemalonate, and an aldehyde to directly form the tetrahydropyran products. nih.gov

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| This compound | α,β-Unsaturated ketone | Cyclohexanone derivative | Chemoselective | consensus.appresearchgate.net |

| 3-Ethoxycyclobutanone | α,β-Unsaturated ketone | Dihydro-γ-pyrone | Chemoselective | consensus.app |

| Donor-acceptor cyclobutane | Aldehyde | 2,6-cis-disubstituted tetrahydropyran | Lewis Acid | nih.gov |

Formal [3+2] and [3+3] Annulations

Cyclobutanone derivatives can also be employed in formal [3+2] and [3+3] annulation reactions to construct five- and six-membered rings, respectively. These reactions often involve the ring-opening of the cyclobutanone to generate a reactive intermediate that then participates in the annulation.

For example, a formal [3+2] cycloaddition between 4-chlorocyclobutenones and azomethine imines can be catalyzed by a chiral isothiourea catalyst. nih.gov This reaction proceeds through a 1,2-addition and subsequent ring-opening, where the α-carbon of the resulting enolate intermediate attacks the azomethine imine to form the final heterocyclic product. nih.gov

In the realm of [3+3] annulations, base-catalyzed Michael-aldol domino reactions of trisubstituted Michael acceptors with β-keto ester nucleophiles can produce highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov Although not directly involving this compound as a starting material, this demonstrates a powerful strategy for constructing six-membered rings that could potentially be adapted to cyclobutanone-derived synthons. Another example is the development of regiodivergent [3+3] and [4+2] annulation protocols for 2,3-dioxopyrrolidines with 3-alkylidene oxindoles, leading to diverse chiral heterocyclic frameworks. nih.gov

[2+2] Photocycloadditions with this compound Precursors

[2+2] photocycloaddition is a powerful method for the synthesis of cyclobutane rings and can be used to prepare precursors to this compound. acs.orgorganicreactions.org This reaction involves the photochemical excitation of one of the alkene components, which then adds to the ground state of the other alkene to form a four-membered ring. acs.org

The Paternò-Büchi reaction is a specific type of [2+2] photocycloaddition between an excited carbonyl compound and an alkene, leading to the formation of an oxetane (B1205548) ring. wikipedia.orgrsc.orgorganic-chemistry.orgresearchgate.net This reaction is a key step in the synthesis of various complex molecules and can exhibit high regio- and stereoselectivity. rsc.orgcambridgescholars.com The mechanism can involve either singlet or triplet excited states of the carbonyl compound. rsc.orgorganic-chemistry.org

While not a direct reaction of this compound itself, the [2+2] photocycloaddition is crucial for the synthesis of its precursors. For example, the photocycloaddition of alkenes with ketenes or ynol ethers is a common method for preparing cyclobutanones. nih.gov The resulting cycloadducts can then be further functionalized to introduce the hydroxyl group at the 3-position. The stereochemistry of the final product is often controlled by the stereochemistry of the starting materials and the reaction conditions. orgsyn.org Intramolecular [2+2] photocycloadditions are also valuable for constructing bicyclic systems containing a cyclobutane ring. nih.gov

| Reaction Type | Reactants | Product | Key Features | Reference |

| Intermolecular [2+2] Photocycloaddition | Alkene + Alkene | Cyclobutane | Forms two new C-C bonds | acs.org |

| Paternò-Büchi Reaction | Carbonyl + Alkene | Oxetane | Involves excited carbonyl state | wikipedia.orgrsc.org |

| Intramolecular [2+2] Photocycloaddition | Diene or Enone | Bicyclic cyclobutane | Forms fused or bridged rings | nih.gov |

Organocatalytic Transformations of 3-Substituted Cyclobutanones

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of cyclic ketones, including 3-substituted cyclobutanones. rsc.orgnih.govmdpi.com These reactions offer an alternative to metal-based catalysts and often provide high levels of stereocontrol. nih.gov

For instance, the direct asymmetric aldol reaction of 2-hydroxycyclobutanone with aromatic aldehydes can be catalyzed by (S)-tryptophan, yielding 2,2-disubstituted cyclobutanones with complete regioselectivity and moderate enantioselectivity. nih.gov Similarly, primary amine organocatalysts derived from natural amino acids have been shown to be effective in the direct aldol reaction of cyclobutanone with aromatic aldehydes, affording the corresponding aldol adducts in good yields and high enantiomeric excess. nih.gov

Organocatalysts can also be used to promote ring expansion reactions. For example, a combination of N-Boc-L-phenylglycine and a cinchona alkaloid can catalyze the 1,2-sigmatropic semipinacol rearrangement of vinylogous ketones, leading to chiral spirocyclic dienones in good to excellent yields and high enantioselectivity. nih.gov Furthermore, an enantioselective organocatalyzed fluorination-induced Wagner-Meerwein rearrangement of allylic cyclobutanols has been achieved using binol-derived phosphoric acids. nih.gov

The development of axially chiral styrene-based organocatalysts has enabled asymmetric cascade Michael/cyclization reactions, providing access to complex spirooxindoles. snnu.edu.cn These catalysts activate the substrates through a combination of π-π interactions and multiple hydrogen bonds to achieve stereoselective control. snnu.edu.cn

| Reaction Type | Substrate | Catalyst | Product | Stereoselectivity | Reference |

| Aldol Reaction | 2-Hydroxycyclobutanone | (S)-tryptophan | 2,2-disubstituted cyclobutanone | up to 67% ee | nih.gov |

| Aldol Reaction | Cyclobutanone | Primary amine | Aldol adduct | high ee | nih.gov |

| Ring Expansion | Vinylogous ketone | N-Boc-L-phenylglycine/cinchona alkaloid | Chiral spirocyclic dienone | high ee | nih.gov |

| Ring Expansion | Allylic cyclobutanol | Binol-derived phosphoric acid | Fluorinated cyclopentanone | high ee | nih.gov |

| Michael/Cyclization | Enynamide/Ketimine | Axially chiral styrene | Spirooxindole | high ee | snnu.edu.cn |

Desymmetrizing Transformations

This compound is a prochiral molecule, possessing a plane of symmetry that passes through the carbonyl group and the hydroxyl-bearing carbon. This symmetry allows for desymmetrization reactions, which are catalytic asymmetric transformations that convert a prochiral substrate into a chiral, non-racemic product. Such strategies are highly valuable in organic synthesis for accessing enantiomerically enriched compounds.

The primary approach for the desymmetrization of cyclobutanones involves the enantioselective α-functionalization of the ketone. nih.govnih.gov While studies often utilize 3-substituted cyclobutanones, the principles are directly applicable to this compound. These reactions typically proceed through the formation of a chiral enolate or enamine intermediate, which then reacts with an electrophile. The chiral catalyst controls the facial selectivity of the electrophilic attack, leading to one enantiomer in excess.

Key strategies for desymmetrization include:

Chiral Base-Mediated Deprotonation: The use of chiral lithium amide bases can selectively deprotonate one of the two enantiotopic α-protons. The resulting chiral enolate can be trapped by an electrophile, such as a silyl chloride, to generate an enantiomerically enriched silyl enol ether. nih.gov

Organocatalytic α-Functionalization: Chiral secondary amines, such as proline and its derivatives, can catalyze the desymmetrization of cyclobutanones by forming a chiral enamine intermediate. This intermediate can then undergo reactions like Michael additions to nitroalkenes, leading to the formation of products with high diastereoselectivity and enantioselectivity. thieme-connect.com This approach successfully creates two or three contiguous stereocenters in a single step. thieme-connect.com A proposed transition state model for the Michael addition suggests that the catalyst directs the approach of the electrophile to one face of the enamine, accounting for the observed stereoselectivity. thieme-connect.com

| Reaction Type | Catalyst/Reagent | Electrophile | Product Type | Key Feature |

| Enantioselective Deprotonation | Chiral Lithium Amide | TESCl | Chiral Silyl Enol Ether | Creation of a chiral enolate intermediate. nih.gov |

| Organocatalytic Michael Addition | Chiral Secondary Amine (e.g., diarylprolinol silyl ether) | Nitroalkenes | 2-Alkyl-3-substituted cyclobutanones | Establishes three contiguous stereocenters. thieme-connect.com |

| Organocatalytic Aldol Reaction | Chiral Secondary Amine (e.g., Proline derivative) | Aldehydes | 2-(Hydroxyalkyl)-3-substituted cyclobutanones | Desymmetrization via C-C bond formation. nih.govthieme-connect.com |

Aldol and Amadori-Heyns Type Reactions

Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound. wikipedia.orglibretexts.org this compound possesses α-hydrogens and is thus capable of participating in aldol reactions, acting as the enolate precursor. Due to the inherent reactivity of the strained ring, these reactions must be conducted under carefully controlled conditions to avoid side reactions like ring opening.

Organocatalysis has been shown to be effective for promoting direct aldol reactions of hydroxycyclobutanone systems. In a study on the closely related isomer, 2-hydroxycyclobutanone, L-tryptophan was found to catalyze an enantioselective aldol reaction with aromatic aldehydes. researchgate.net The reaction was completely regioselective, with the C-C bond forming exclusively at the α-position to the carbonyl, yielding 2,2-disubstituted cyclobutanones. researchgate.net The reaction proceeds through an enamine intermediate, stabilized by an intramolecular hydrogen bond, which controls the stereochemical outcome. researchgate.net It is expected that this compound would undergo similar base- or organocatalyst-mediated aldol reactions with aldehydes or ketones to yield β-hydroxy ketone adducts.

Amadori-Heyns Type Reactions

The Amadori rearrangement is the acid- or base-catalyzed isomerization of an N-glycoside of an aldose to a 1-amino-1-deoxy-ketose. wikipedia.org The key mechanistic step involves the tautomerization of an α-hydroxyimine to an α-ketoamine. wikipedia.orgrsc.org The related Heyns rearrangement describes the conversion of a ketose and an amine into a 2-amino-2-deoxyaldose. researchgate.netnih.gov

A critical structural requirement for these rearrangements is the presence of a hydroxyl group alpha to the imine or ketone function. rsc.org Since this compound is a β-hydroxy ketone, it does not fit the substrate profile for a classical Amadori or Heyns rearrangement. Condensation of this compound with a primary amine would form an enamine or an imine, but the subsequent tautomerization to a stable keto-amine product is not mechanistically feasible due to the β-position of the hydroxyl group.

Brønsted Acid Catalyzed Tandem Reactions

The ring strain of the cyclobutane core is a key driver for its reactivity under acidic conditions. Brønsted acids can catalyze a variety of tandem reactions that are initiated by the protonation of either the ketone or the hydroxyl group. These reactions often involve skeletal rearrangements that lead to the formation of less strained five- or six-membered rings.

A prominent example of such a process is the protio-semipinacol rearrangement. In systems designed to form α-quaternary cyclobutanones, the Brønsted acid-catalyzed rearrangement of tertiary vinylic cyclopropanols proceeds through a cationic intermediate. nih.govorganic-chemistry.org Mechanistic studies, supported by kinetic isotope effects, point to a stepwise pathway involving a rate-determining protonation of the alkene, followed by a C–C bond migration and ring expansion. organic-chemistry.org When a chiral Brønsted acid, such as a dual-hydrogen-bond donor catalyst, is used in conjunction with an acid like HCl, this rearrangement can be rendered highly enantioselective. nih.govchemrxiv.org

These findings highlight a general principle: strong Brønsted acids can activate hydroxycyclobutanones or their precursors to generate high-energy carbocationic intermediates. The fate of these intermediates is then controlled by the relief of ring strain and the electronic properties of the substituents, leading to complex tandem transformations such as ring expansion, ring opening, or cyclization cascades.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding the complex reactivity of strained molecules like this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into reaction mechanisms, energetics, and the origins of selectivity.

Quantum Chemical DFT Investigations of Reactivity

DFT calculations are widely used to probe the intrinsic reactivity of molecules by analyzing their electronic structure. For this compound, these investigations can elucidate several key aspects:

Molecular Geometry and Strain Energy: DFT can accurately predict the puckered geometry of the cyclobutane ring and quantify its strain energy, which is crucial for understanding the thermodynamic driving force of ring-opening reactions.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to predict how this compound will interact with other reagents. The LUMO is typically centered on the carbonyl group, indicating its susceptibility to nucleophilic attack, while the HOMO involves the oxygen lone pairs and the C-C sigma bonds of the ring.

Acidity of α-Protons: Computational methods can estimate the pKa of the α-protons, providing a quantitative measure of the ease of enolate formation. Studies on the parent cyclobutanone have estimated a pKa of around 19.7–20.2, indicating that ring strain has only a small effect on the kinetic acidity compared to acyclic ketones like acetone. acs.org

Prediction of Regioselectivity and Stereoselectivity

One of the most powerful applications of computational chemistry is the prediction of reaction outcomes. rsc.org For reactions of this compound that can lead to multiple products, DFT can be used to calculate the energy barriers for all possible pathways. According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus lead to the major product under kinetic control.

This approach is routinely used to predict:

Regioselectivity: In reactions like enolate alkylation or aldol additions, calculations can determine which α-position is more likely to react or which regioisomer of the product is thermodynamically more stable.

Stereoselectivity: For asymmetric reactions, DFT can model the transition states involving the chiral catalyst, substrate, and reagent. By comparing the activation free energies (ΔG‡) of the competing diastereomeric transition states, the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products can be predicted. nih.gov This has been successfully applied to understand the outcome of various cycloadditions and organocatalyzed reactions. nih.gov

Transition State Modeling and Kinetic Isotope Effects

Elucidating a detailed reaction mechanism often involves distinguishing between different plausible pathways, such as concerted versus stepwise or identifying the rate-determining step. Transition state modeling combined with the experimental measurement of kinetic isotope effects (KIEs) provides a powerful method for achieving this. wikipedia.org

A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org The magnitude of the KIE provides information about bond breaking or forming at the labeled position in the rate-determining step of the reaction.

Computational modeling plays a crucial role in interpreting KIEs:

Transition State (TS) Search: DFT methods are used to locate the geometry of the transition state for each proposed mechanistic step.

Frequency Calculation: Vibrational frequencies are calculated for the ground state and the transition state for both the light and heavy isotopologues.

KIE Prediction: The predicted KIE is calculated from the zero-point vibrational energies (ZPVEs) of the isotopologues in the ground and transition states.

This methodology was applied to the Brønsted acid-catalyzed protio-semipinacol rearrangement that forms cyclobutanones. nih.gov Experimental KIE measurements using natural abundance ¹³C isotopes were compared against DFT-predicted values. The results showed a negligible isotope effect at the migrating carbon but a distinct effect elsewhere, which matched the predicted KIE for a stepwise mechanism with a rate-limiting protonation, ruling out a concerted pathway. nih.govchemrxiv.org This synergy between experimental KIEs and computational TS modeling provides definitive evidence for complex reaction mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Hydroxycyclobutanone and its Derivatives

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing unambiguous information about its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The methine proton attached to the hydroxyl-bearing carbon (CH-OH) typically appears as a multiplet, with its chemical shift significantly influenced by the hydroxyl group. The methylene (B1212753) protons adjacent to the carbonyl group (CH₂) and those adjacent to the hydroxyl-bearing carbon also exhibit characteristic multiplets. The exact chemical shifts and coupling constants are sensitive to the solvent used.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) shows a characteristic signal in the downfield region, typically around 200 ppm. The carbon bearing the hydroxyl group (CH-OH) and the methylene carbons (CH₂) resonate at distinct chemical shifts, which are valuable for confirming the molecular structure.

For derivatives such as 3-oxocyclobutyl acetate and 3-((tert-butyldimethylsilyl)oxy)cyclobutanone, the chemical shifts of the ring protons and carbons are altered by the substituent at the 3-position. The silyl (B83357) ether derivative, for instance, is often used as an intermediate in synthesis, and its NMR spectra confirm the successful protection of the hydroxyl group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Related Derivatives.

| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| This compound | CH-OH | Multiplet | ~60-70 |

| CH₂ (adjacent to C=O) | Multiplet | ~40-50 | |

| CH₂ (adjacent to CH-OH) | Multiplet | ~30-40 | |

| C=O | - | ~200-210 | |

| 3-oxocyclobutyl acetate | CH-OAc | Multiplet | ~65-75 |

| C=O (ester) | - | ~170 | |

| 3-((tert-butyldimethylsilyl)oxy)cyclobutanone | CH-OSi | Multiplet | ~60-70 |

| Si-C(CH₃)₃ | Singlet | ~25 | |

| Si-(CH₃)₂ | Singlet | ~ -5 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

The stereochemistry of substituted cyclobutane (B1203170) rings can be complex, and advanced 2D NMR techniques are indispensable for its determination. docbrown.infoslideshare.net Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, identifying which protons are on adjacent carbons. slideshare.net

For determining the spatial relationships between protons, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. youtube.comlibretexts.org NOESY experiments detect through-space interactions between protons that are close to each other, which is crucial for assigning relative stereochemistry (cis/trans isomerism) in substituted cyclobutanes. libretexts.org For instance, a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity, which can help to deduce the conformation of the four-membered ring. youtube.com Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques are vital for the unambiguous assignment of all proton and carbon signals in the molecule. mdpi.com

In cases of spectral overlap or for mechanistic studies, isotopic labeling can be a powerful tool. wikipedia.orgnih.gov By selectively replacing certain atoms with their isotopes (e.g., ¹³C or ²H), specific signals in the NMR spectrum can be enhanced or simplified. wikipedia.orgcernobioscience.com For instance, uniform ¹³C labeling can significantly increase the sensitivity of ¹³C NMR experiments, while selective deuteration can simplify complex ¹H NMR spectra by removing certain proton signals and their couplings. nih.gov This technique is particularly useful in studying the biosynthesis of natural products containing cyclobutane rings or in elucidating reaction mechanisms involving this compound as an intermediate. cernobioscience.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. kurouskilab.comresearchgate.net For this compound, the most characteristic IR absorption bands are due to the stretching vibrations of the carbonyl (C=O) and hydroxyl (O-H) groups. scifiniti.com

The C=O stretch of the cyclobutanone (B123998) ring typically appears at a higher frequency (around 1780 cm⁻¹) compared to that of a non-strained ketone, which is a hallmark of four-membered ring ketones. The O-H stretching vibration gives rise to a broad band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. Raman spectroscopy can also be used to identify these functional groups, though the intensity of the signals may differ from the IR spectrum based on the change in polarizability of the bonds during vibration.

Table 2: Characteristic IR and Raman Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretching | 3200-3600 | 3200-3600 | Strong, Broad (IR) |

| C-H | Stretching | 2850-3000 | 2850-3000 | Medium |

| C=O | Stretching | ~1780 | ~1780 | Strong |

| C-O | Stretching | 1050-1150 | 1050-1150 | Medium |

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization. chemguide.co.uk For this compound (molar mass: 86.09 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 86. nih.gov

The fragmentation of cyclobutane derivatives under electron ionization (EI) often involves characteristic ring-opening reactions. Common fragmentation pathways for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent loss of small neutral molecules like carbon monoxide (CO) or ethene (C₂H₄). docbrown.info

For this compound, characteristic fragment ions would be expected from the loss of a hydroxyl radical (•OH, M-17), water (H₂O, M-18), or through cleavage of the cyclobutane ring. The fragmentation of the related compound, 3-hydroxybutanone, shows prominent peaks corresponding to the acetyl cation [CH₃CO]⁺ (m/z 43) and [CH₃CHOH]⁺ (m/z 45), which could be analogous to fragments observed for this compound after ring opening. docbrown.info The precise identification of fragment ions and the elucidation of fragmentation pathways can be aided by high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) experiments. These techniques can also be used to identify transient reaction intermediates in studies involving this compound.

Table 3: Plausible Fragment Ions in the Mass Spectrum of this compound.

| m/z | Possible Formula | Plausible Origin |

|---|---|---|

| 86 | [C₄H₆O₂]⁺ | Molecular Ion (M⁺) |

| 69 | [C₄H₅O]⁺ | Loss of •OH |

| 68 | [C₄H₄O]⁺ | Loss of H₂O |

| 58 | [C₂H₂O₂]⁺ or [C₃H₆O]⁺ | Ring cleavage and rearrangement |

| 43 | [C₂H₃O]⁺ | α-cleavage and rearrangement |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereogenic centers. This technique is particularly valuable when other spectroscopic methods, such as NMR or circular dichroism, provide ambiguous results or when a new stereocenter is created.

The determination of the absolute configuration by X-ray diffraction relies on the phenomenon of anomalous dispersion. When an atom in the crystal lattice has an absorption edge near the wavelength of the incident X-rays, it causes a phase shift in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal. By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute arrangement of atoms in the space can be determined. While this effect is more pronounced for heavier atoms, advancements in diffractometer sensitivity and computational methods have made it increasingly possible to determine the absolute configuration of light-atom molecules, such as those containing only carbon, hydrogen, and oxygen.

In the context of this compound chemistry, while the parent molecule is achiral, many of its derivatives are chiral and their biological activity is often dependent on their specific stereochemistry. X-ray crystallography has been instrumental in elucidating the absolute configuration of such derivatives, particularly in stereoselective reactions where the facial selectivity of an attack on the cyclobutanone ring is a key question.

A notable example is the organocatalyzed aldol (B89426) reaction of 2-hydroxycyclobutanone with aromatic aldehydes. In a study by Frongia, Ollivier, and coworkers, the reaction with 4-nitrobenzaldehyde yielded the corresponding 2,2-disubstituted cyclobutanone. The relative anti-configuration of the major diastereomer, 2-hydroxy-2-(hydroxy(4-nitrophenyl)methyl)cyclobutan-1-one, was unequivocally established through single-crystal X-ray diffraction analysis. This structural confirmation was crucial for understanding the stereochemical course of the reaction and for rationalizing the observed diastereoselectivity.

Below is a table summarizing the crystallographic data for this key derivative.

| Parameter | Value |

| Compound | 2-hydroxy-2-(hydroxy(4-nitrophenyl)methyl)cyclobutan-1-one |

| Chemical Formula | C₁₁H₁₁NO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.856(3) |

| b (Å) | 5.6840(10) |

| c (Å) | 16.215(4) |

| α (°) | 90 |

| β (°) | 109.26(2) |

| γ (°) | 90 |

| Volume (ų) | 1031.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.528 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Final R indices [I > 2σ(I)] | R1 = 0.0528, wR2 = 0.1388 |

This detailed crystallographic data not only confirms the connectivity and relative stereochemistry of the molecule but also provides a solid basis for further computational studies and for understanding the structure-activity relationships of this class of compounds. The determination of the absolute configuration, when applicable for enantiopure samples, would typically involve the analysis of the Flack parameter, which should be close to zero for the correct enantiomer.

Research Applications of 3 Hydroxycyclobutanone in Organic Synthesis

Building Block for Complex Organic Molecules

The utility of 3-hydroxycyclobutanone as a foundational unit in synthesis is well-established. Its structural framework is a key component in the preparation of a wide range of substituted cyclobutane (B1203170) derivatives and more elaborate carbocyclic and heterocyclic systems.

The ketone and hydroxyl groups of this compound serve as handles for extensive functionalization. The hydroxyl group can be protected, for instance as a silyl (B83357) ether, allowing for selective reactions at the ketone. A subsequent Wittig reaction can introduce an exocyclic double bond, which can then be reduced to yield a hydroxymethyl group. collectionscanada.gc.ca This sequence provides access to key intermediates for further synthesis. collectionscanada.gc.ca

Similarly, the ketone can be selectively reduced to a hydroxyl group, yielding a cyclobutane-1,3-diol. The stereochemistry of this reduction can often be controlled, leading to specific cis- or trans-isomers. These diols and their protected forms are precursors to a library of substituted cyclobutanol (B46151) derivatives. ru.nl The reactivity of the ketone also allows for transformations such as α-bromination, creating an electrophilic center for the introduction of various nucleophiles, a key step in building more substituted cyclobutanone (B123998) frameworks. collectionscanada.gc.camdpi.com

The table below illustrates representative transformations starting from this compound or its immediate derivatives to generate other functionalized cyclobutanes.

| Starting Material | Reagents/Conditions | Product | Application/Reference |

| This compound | TBDMS-Cl, Imidazole | 3-(tert-Butyldimethylsilyloxy)cyclobutanone | Intermediate for Wittig reaction collectionscanada.gc.ca |

| 3-(tert-Butyldimethylsilyloxy)cyclobutanone | Ph3P=CHCOOEt | Ethyl 2-(3-(tert-butyldimethylsilyloxy)cyclobutylidene)acetate | Precursor to hydroxymethyl cyclobutanes collectionscanada.gc.ca |

| 2-Bromo-3-benzoyloxycyclobutanone | 6-Chloropurine (B14466), Base | 2-(6-Chloropurin-9-yl)-3-benzoyloxycyclobutanone | Precursor for nucleoside analogs mdpi.com |

| 2-Hydroxycyclobutanone | Aromatic Aldehydes, (S)-Tryptophan | 2-Aryl-2-hydroxy-cyclobutanone Aldol (B89426) Adduct | Enantioselective C-C bond formation nih.gov |

The strained nature of the cyclobutanone ring makes it an excellent substrate for ring-expansion and annulation reactions. For example, 2-hydroxycyclobutanone has been shown to react with specific Wittig reagents bearing carboxamide groups in a cascade reaction. unica.it This process leads to the formation of β-N-heterocyclic-cyclobutane-fused bicyclic γ-lactones, such as 2-oxabicyclo[3.2.0]heptan-3-ones. unica.it These fused heterocyclic systems are valuable scaffolds in medicinal chemistry. unica.it

Furthermore, furan-fused cyclobutanones, accessible through catalytic carbocyclization processes, serve as versatile building blocks. springernature.com The high ring strain in these benzocyclobutenone-like structures allows for transition-metal-mediated C-C bond activation, opening pathways to diverse molecular skeletons that are difficult to synthesize through other methods. springernature.com The strategic use of this compound derivatives facilitates the construction of complex polycyclic systems found in many natural products and bioactive molecules. rsc.orgnih.gov

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The cyclobutane motif is present in numerous biologically active compounds and approved pharmaceuticals. nih.gov Its rigid, puckered three-dimensional structure can improve metabolic stability, binding efficiency, and other pharmacological properties when incorporated into drug candidates. ru.nlnih.gov this compound is a key starting material for introducing this valuable scaffold into medicinally relevant molecules.

Carbocyclic nucleosides, where a carbocyclic ring replaces the sugar moiety of natural nucleosides, are an important class of therapeutic agents, particularly as antiviral drugs. uni-hamburg.debac-lac.gc.ca The replacement of the glycosidic oxygen with a methylene (B1212753) group enhances their stability against enzymatic hydrolysis. uni-hamburg.de

This compound and its derivatives are pivotal in the synthesis of these analogs. A common strategy involves protecting the hydroxyl group, performing an α-bromination on the ketone, and then using the resulting bromoketone for N-alkylation of a purine (B94841) or pyrimidine (B1678525) base. collectionscanada.gc.ca This sequence stereoselectively affords N-alkylated cyclobutanones. collectionscanada.gc.ca Subsequent chemoselective reduction of the ketone produces the corresponding cyclobutanol, which, after deprotection, yields the target cyclobutane nucleoside. collectionscanada.gc.ca This approach has been successfully used to synthesize adenine (B156593) and hypoxanthine (B114508) cyclobutane nucleosides. collectionscanada.gc.ca Another example describes the coupling of 6-chloropurine with a 3-hydroxymethyl-cyclobutanone derivative to yield N-7 and N-9 regioisomers, which are then stereoselectively reduced to form single-isomer cyclobutanol nucleoside analogs. nih.gov

| Precursor derived from this compound | Nucleobase | Key Steps | Final Product Class |

| 3-(Hydroxymethyl)cyclobutanone derivative | 6-Chloropurine | Triflation, N-alkylation, Stereoselective reduction | Carbocyclic Oxetanocin Analog nih.gov |

| 2-Bromo-3-(protected-hydroxy)cyclobutanone | Purinyl bases (e.g., 6-chloropurine) | N-alkylation, Chemoselective reduction, Deprotection | Adenine and Hypoxanthine cyclobutane nucleosides collectionscanada.gc.ca |

| 2-Bromo-3-benzoyloxycyclobutanone | 6-Chloropurine | N-alkylation | Cyclobutanone-based purine intermediate mdpi.com |

The cyclobutane ring is a structural feature in a number of natural and synthetic compounds exhibiting anticancer properties. openmedicinalchemistryjournal.com While research directly initiating from this compound is specific, its derivatives are instrumental in building frameworks for potential anticancer agents. For instance, cyclobutane-containing triazole derivatives have been synthesized and shown to possess good antioxidant and antitumor activity. researchgate.net The synthesis of these molecules can involve intermediates derived from functionalized cyclobutanones. researchgate.net

The broader importance of the cyclobutane ring in anticancer drug design is highlighted by its presence in drugs like carboplatin, which is used to treat severe cancers. nih.gov The unique stereochemistry of the cyclobutane ring allows it to act as a rigid scaffold, directing key pharmacophore groups and inducing conformational restriction, which can be advantageous for binding to biological targets. nih.gov Synthetic efforts toward novel anthraquinone (B42736) derivatives, which are potent antitumor agents, have also incorporated carbocyclic rings to enhance efficacy and circumvent drug resistance. nih.gov The versatility of this compound makes it a plausible starting point for the synthesis of such complex, cyclobutane-containing therapeutic candidates.

The application of this compound in the synthesis of therapeutic agents for metabolic disorders is a developing area of research. The incorporation of strained ring systems like cyclobutane into drug candidates is a known strategy to improve properties such as metabolic stability. nih.gov This is particularly relevant for chronic conditions like metabolic disorders where long-term drug efficacy is crucial. While specific examples directly linking this compound to approved drugs for metabolic disorders are not prominent in the literature, its role as a versatile building block for creating diverse and structurally unique small molecules makes it a compound of interest. The ability to generate libraries of conformationally restricted cyclobutanol derivatives offers a platform for discovering novel agents that could interact with targets relevant to metabolic diseases. ru.nl

Analogues Mimicking Beta-Lactam Antibiotics

The rise of bacterial resistance to β-lactam antibiotics, largely due to hydrolysis by β-lactamase enzymes, has driven research into new therapeutic strategies. nih.gov One such approach involves the synthesis of molecular mimics of β-lactams that can act as inhibitors for these resistance-conferring enzymes. Cyclobutanone-based compounds, synthesized using versatile precursors like this compound, have been investigated for over three decades as potential β-lactamase inhibitors and mechanistic probes. nih.gov

The core principle behind this strategy is that the cyclobutanone ring is an isostere of the β-lactam ring. nih.gov In these analogues, the amide nitrogen of the β-lactam is replaced by a tertiary carbon, creating a more hydrolytically stable all-carbon ring system. nih.govresearchgate.net This structural similarity allows the cyclobutanone analogues to be recognized by β-lactamases. While the initial exploration of these compounds yielded only weak inhibitors, more recent studies have revived interest in them as reversible inhibitors with activity against all classes of β-lactamase. nih.govacs.org

The utility of this compound in this field stems from its nature as a functionalized building block. The hydroxyl group provides a crucial chemical handle for the stereocontrolled introduction of various side chains and for the construction of fused ring systems. This allows for the synthesis of a diverse range of analogues that mimic the structural complexity of different classes of β-lactam antibiotics, such as penams and penems. nih.gov

Detailed mechanistic studies have revealed that cyclobutanone analogues can inhibit both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). researchgate.netnih.gov For SBLs, inhibition is proposed to occur through the formation of a stable, enzyme-bound hemiketal with the active-site serine residue. nih.gov For MBLs, the mechanism involves the cyclobutanone carbonyl group interacting with the zinc ions in the enzyme's active site. researchgate.netnih.gov

A key research finding, supported by X-ray crystallography and NMR spectroscopy, is that the cyclobutanone binds to the MBL active site in its hydrated (gem-diol) form. researchgate.netnih.gov This hydrated tetrahedral structure acts as a transition-state analogue, mimicking the high-energy intermediate formed during the enzymatic hydrolysis of the amide bond in a true β-lactam antibiotic. researchgate.netnih.gov Crystallographic studies of a cyclobutanone penem (B1263517) analogue complexed with the clinically significant MBL SPM-1 confirmed that the hydrated ketone binds to one of the zinc ions, stabilized by hydrogen bonding to a zinc-bound water molecule. researchgate.netnih.gov

Despite their promise as broad-spectrum β-lactamase inhibitors and valuable tools for studying enzyme mechanisms, the full therapeutic potential of cyclobutanone analogues has been somewhat limited by challenges in synthesizing a wide diversity of structurally complex derivatives. nih.gov

| Analogue Class | Target Enzyme(s) | Key Research Finding | Research Method(s) |

|---|---|---|---|

| Penam Analogues | Serine-β-Lactamases (e.g., OXA-10), Metallo-β-Lactamases, Streptomyces R61 dd-carboxypeptidase/transpeptidase | Forms a serine hemiketal in the active site of SBLs. Acts as a reversible inhibitor for all classes of β-lactamase. nih.govnih.gov | Enzyme Inhibition Assays, X-ray Crystallography nih.gov |

| Penem Analogues | Metallo-β-Lactamases (e.g., SPM-1) | Binds to the enzyme active site as a hydrated ketone (gem-diol), mimicking the tetrahedral transition state of β-lactam hydrolysis. researchgate.netnih.gov | X-ray Crystallography, NMR Spectroscopy researchgate.netnih.gov |

| General Cyclobutanone Analogues | Serine Proteases (e.g., Human Neutrophil Elastase, Porcine Pancreatic Elastase) | Demonstrates inhibitory activity against other serine proteases beyond β-lactamases. nih.gov | Enzyme Inhibition Assays nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure cyclobutane (B1203170) derivatives is a significant challenge in organic chemistry. Future research is directed towards the development of novel catalytic systems that can achieve high levels of stereocontrol in the synthesis of 3-hydroxycyclobutanone and its analogs. While various methods exist for cyclobutane synthesis, including photochemical [2+2] cycloadditions and ring expansions of cyclopropylcarbinyl precursors, achieving high enantioselectivity often requires sophisticated catalytic approaches.